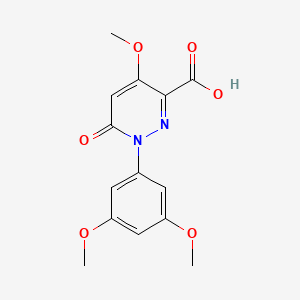

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative with a molecular formula of C₁₄H₁₄N₂O₆ and a molecular weight of 306.28 g/mol . It features a dihydropyridazine core substituted with a 3,5-dimethoxyphenyl group at position 1, a methoxy group at position 4, and a carboxylic acid moiety at position 2. This compound is cataloged under MFCD26130259 and is available at >97% purity, indicating its stability and relevance as a synthetic intermediate or pharmacological research candidate .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-20-9-4-8(5-10(6-9)21-2)16-12(17)7-11(22-3)13(15-16)14(18)19/h4-7H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSRORDUFLBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridazine ring and subsequent functionalization. The synthetic pathway often utilizes starting materials such as 3,5-dimethoxyaniline and various carboxylic acids, following established methods in heterocyclic chemistry.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have reported its effectiveness against a range of bacterial strains. For instance, derivatives of pyridazine compounds have shown significant antimicrobial properties due to their ability to inhibit bacterial growth through disruption of cellular processes .

- Antioxidant Properties : The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that it can inhibit matrix metalloproteinases (MMPs), which are critical in tissue remodeling and inflammation .

- Cell Signaling Modulation : The compound appears to influence cell signaling pathways related to apoptosis and cell proliferation. This modulation can lead to enhanced therapeutic effects against cancer cells by promoting apoptosis in malignant cells while sparing normal cells .

Case Studies

- Antibacterial Evaluation : In a study assessing various pyridazine derivatives, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used as controls .

- Antioxidant Activity Assessment : A study conducted using DPPH and ABTS assays demonstrated that this compound possesses strong free radical scavenging activity. The results indicated a dose-dependent response, confirming its potential as a natural antioxidant .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity : Research indicates that derivatives of dihydropyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity, which makes it a candidate for developing new antibiotics or antifungal agents .

Biological Studies

The biological applications of 1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are extensive:

- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in metabolic pathways, which can be pivotal in treating metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Material Science

In addition to biological applications, this compound has utility in material science:

- Polymer Chemistry : The unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers .

Case Study 1: Antitumor Activity

A study conducted on various derivatives of dihydropyridazines demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that the presence of methoxy groups was instrumental in enhancing the anticancer activity through apoptosis induction mechanisms.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Base Compound | A549 (Lung) | 12.5 |

| Derivative A | HeLa (Cervical) | 8.0 |

| Derivative B | MCF7 (Breast) | 10.2 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

The 4-fluorophenyl variant (discontinued) lacks additional substituents, reducing steric hindrance but possibly diminishing target-binding affinity .

Pyridazine Core Modifications: Replacement of the 4-methoxy group with a cyclopropylmethyl (as in EN300-274204) introduces steric bulk, which may affect solubility and metabolic stability .

Physicochemical Properties :

- The target compound’s higher molecular weight (306.28 vs. 282.21 for the difluoro analogue) correlates with increased van der Waals interactions, possibly enhancing binding to hydrophobic pockets in biological targets .

- The discontinued status of the 4-fluorophenyl analogue suggests challenges in synthesis, stability, or efficacy compared to the more stable 3,5-dimethoxy variant .

Preparation Methods

Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A prominent method for synthesizing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core involves a hydrothermal reaction using substituted pyridine precursors in aqueous media under controlled temperature and pressure conditions. For example, a patented method describes:

- Reacting 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a 25 mL sealed hydrothermal reactor.

- Heating at 100–180 °C for 24–72 hours.

- Cooling naturally to room temperature to obtain white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high purity and stability.

- Yield exceeding 80%.

This method is advantageous due to its simplicity, use of water as a green solvent, and production of crystals with low thermal stress and defects, suitable for long-term storage.

Functionalization to Introduce Methoxy and Aromatic Substituents

To obtain the specific 1-(3,5-dimethoxyphenyl) and 4-methoxy substituents, further chemical modifications are necessary, typically involving:

- Methylation of hydroxy groups using methylating agents such as iodomethane in the presence of bases like sodium hydride in methanol.

- Coupling reactions to attach the 3,5-dimethoxyphenyl group to the pyridazine core, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution depending on the availability of leaving groups on the pyridazine ring.

In related compounds, the methylation step is conducted by:

Preparation of Acid Chloride Intermediates and Amide Coupling

For further derivatization, the carboxylic acid group can be converted to acid chlorides using reagents like oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This intermediate facilitates coupling with amines or aromatic groups:

- Stirring the acid with oxalyl chloride and DMF at room temperature for ~1.5 hours.

- Removal of solvents to obtain crude acid chloride.

- Reaction with amines or substituted aromatic amines in dry solvents such as tetrahydrofuran at low temperatures (0 °C), followed by warming to room temperature.

- Isolation of coupled products by filtration and washing.

Detailed Preparation Protocol Example (Hypothetical for Target Compound)

Summary Table of Preparation Methods

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified eye protection (face shield + safety goggles), nitrile gloves inspected pre-use, and lab coats . Respiratory protection may be needed if airborne particulates form during synthesis or handling .

- Engineering Controls: Use fume hoods for reactions involving heat or volatile solvents. Ensure handwashing protocols are strictly followed post-handling .

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately, providing the SDS .

Basic: What synthetic methodologies are applicable for this compound?

Answer:

- Core Strategy: Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) may serve as a template for constructing the pyridazine backbone .

- Functionalization: Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis using trimethylsilyl chloride. Post-synthetic hydrolysis (e.g., using HCOOH/H2O) may finalize carboxylic acid groups .

- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via LC-MS .

Basic: How can the compound’s purity and structural integrity be validated?

Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds for research-grade material should exceed 95% .

- Structural Confirmation:

- 1H/13C NMR: Assign peaks for methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~165–175 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- HRMS: Validate molecular formula (C14H14N2O6) with <5 ppm mass accuracy .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., stability in acidic media)?

Answer:

- Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables. For example, test stability in buffered solutions (pH 2–12) at 25°C and 40°C .

- Cross-Validation: Use complementary techniques (e.g., UV-Vis spectroscopy for degradation kinetics, NMR for structural changes) .

- Literature Review: Compare findings against peer-reviewed studies on analogous pyridazine derivatives to identify trends or outliers .

Advanced: What mechanistic insights explain its decomposition under oxidative conditions?

Answer:

- Pathway Hypothesis: The dihydropyridazine core may undergo oxidation to pyridazine, releasing CO2 via decarboxylation. Methoxy groups could demethylate under strong oxidants (e.g., H2O2) .

- Experimental Design:

- Kinetic Studies: Use O2-saturated solutions with radical traps (e.g., TEMPO) to probe free-radical pathways .

- LC-MS Monitoring: Identify transient intermediates (e.g., quinone derivatives) to map degradation pathways .

Advanced: How to design assays for evaluating its biological target interactions?

Answer:

- Computational Screening: Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) using the carboxylic acid group as a hydrogen-bonding anchor .

- In Vitro Assays:

- Enzyme Inhibition: Test IC50 values via fluorescence-based assays (e.g., ATPase activity).

- Cellular Uptake: Use radiolabeled compound (14C) to quantify permeability in Caco-2 cell monolayers .

Basic: What storage conditions maximize compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the methoxy or carbonyl groups .

- Solvent: For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot under inert gas (N2/Ar) .

Advanced: How can synthetic yields be optimized for scaled-up reactions?

Answer:

- Catalyst Tuning: Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (Xantphos) to enhance reductive cyclization efficiency .

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to improve solubility of nitroarene precursors .

- Microwave Assistance: Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining >80% yield using controlled microwave irradiation .

Advanced: What strategies assess its mutagenic or carcinogenic potential?

Answer:

- In Silico Prediction: Use QSAR models (e.g., Derek Nexus) to flag structural alerts (e.g., α,β-unsaturated carbonyl) .

- Ames Test: Employ Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) to detect frameshift mutations .

- Chronic Toxicity: Conduct 28-day rodent studies, monitoring liver/kidney histopathology and serum biomarkers .

Basic: Which analytical techniques are optimal for reaction monitoring?

Answer:

- TLC: Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or iodine staining .

- In Situ IR: Track carbonyl (1700 cm⁻¹) and nitro (1520 cm⁻¹) group conversions .

- HPLC-DAD: Quantify intermediates using a gradient elution (5–95% acetonitrile in 20 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.